molecular formula C17H17N7OS B2678299 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1904307-38-5

1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2678299
CAS No.: 1904307-38-5
M. Wt: 367.43
InChI Key: AESIGKYKZSWLJY-UHFFFAOYSA-N
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Description

Historical Development within Triazolopyridazine Chemistry

Triazolopyridazine derivatives first gained prominence in the mid-2010s as researchers explored fused heterocyclic systems for their kinase inhibitory potential. Early work, such as the 2014 patent describing triazolo[1,5-a]pyridine compounds, established foundational synthetic routes for analogous structures. These efforts emphasized the strategic placement of electron-withdrawing groups to enhance aromatic stabilization and intermolecular interactions. By 2020, advances in Vilsmeier-Haack formylation and nucleophilic substitution enabled the systematic functionalization of triazolopyridazine cores, as demonstrated in pyrazole-carboxamide syntheses. The incorporation of thiophene substituents, as seen in the target compound, emerged later to exploit sulfur’s electronic contributions to binding affinity.

Positioning in Contemporary Medicinal Chemistry Research

Contemporary studies prioritize triazolopyridazine hybrids for their dual capacity to engage hydrophobic pockets and hydrogen-bonding networks. The target compound’s pyrazole-4-carboxamide group aligns with documented agrochemical and antifungal agents, suggesting broad applicability. Recent syntheses of condensed triazolo-pyrido-thieno-triazinones further validate the therapeutic potential of such architectures, particularly in neuroprotective contexts. Its structural complexity reflects a shift toward polypharmacology, where multi-target engagement is engineered through modular design.

Scientific Significance in Heterocyclic Compound Development

This molecule exemplifies three critical trends in heterocyclic chemistry:

  • Ring fusion strategies : The triazolo[4,3-b]pyridazine scaffold merges triazole’s metabolic stability with pyridazine’s planar geometry, enhancing π-π stacking interactions.
  • Stereoelectronic modulation : The thiophene-3-yl group introduces regioselective reactivity while altering electron density distribution across the conjugated system.
  • Side-chain diversification : The 1,3,5-trimethylpyrazole carboxamide arm provides steric bulk and lipophilicity, critical for membrane permeability.

Table 1 : Key Structural Features and Functional Roles

Component Functional Role Structural Impact
Triazolopyridazine core Kinase inhibition scaffold Enhances aromatic stacking
Thiophene-3-yl substituent Electronic modulation Improves solubility and binding
Pyrazole-4-carboxamide Hydrogen-bond donor/acceptor Stabilizes protein-ligand interactions

Research Trajectory and Academic Interest Evolution

Initial interest in triazolopyridazines centered on their antiproliferative effects, but recent work has expanded into neurodegenerative and infectious disease models. The 2024 synthesis of neuroprotective pyrano-triazolo-pyrido-thieno-triazinones underscores this pivot. Academic investigations now prioritize structure-activity relationship (SAR) studies to delineate the contributions of methyl groups, thiophene orientation, and carboxamide spacing. Computational analyses predict that the 1,3,5-trimethyl configuration minimizes off-target interactions while preserving target affinity.

Integration of Multiple Pharmacophoric Elements

The compound’s design synthesizes four pharmacophoric elements:

  • Triazolopyridazine : Serves as a rigid backbone for orienting substituents in three-dimensional space.
  • Thiophene : Augments electron delocalization and participates in charge-transfer complexes.
  • Pyrazole : Imparts conformational restraint and metabolic resistance via methyl substitutions.
  • Carboxamide : Facilitates hydrogen bonding with catalytic residues in enzymatic targets.

This integration follows the "fusion principle" in drug design, where distinct pharmacophores are covalently linked to synergize their biological effects. For instance, the methyl groups on the pyrazole ring reduce rotational freedom, locking the carboxamide into a bioactive conformation. Meanwhile, the thiophene’s sulfur atom potentially engages in hydrophobic interactions with cysteine-rich protein domains.

Table 2 : Synthetic Precursors and Reaction Yields for Analogous Compounds

Intermediate Reaction Type Yield (%) Reference
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack formylation 70
Pyrano[4″,3″:4′,5′]triazolopyrido-thieno-triazinones Cyclocondensation 65–78
1-Methyl-5-oxo-pyrrolidine-3-carboxamide Nucleophilic substitution 72–87

The compound’s synthetic pathway likely involves sequential Ullmann coupling for triazole formation, followed by Suzuki-Miyaura cross-coupling to introduce the thiophene moiety. Purification via silica gel chromatography and characterization by nuclear magnetic resonance (NMR) spectroscopy would confirm regiochemical control, particularly for distinguishing between triazolo[4,3-b] and [1,5-a] isomers.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-10-16(11(2)23(3)21-10)17(25)18-8-15-20-19-14-5-4-13(22-24(14)15)12-6-7-26-9-12/h4-7,9H,8H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESIGKYKZSWLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediate compounds, which are then subjected to a series of reactions involving various reagents and conditions:

  • Initial synthesis: The synthesis usually starts with the preparation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. This compound is then converted into its corresponding acid chloride using thionyl chloride.

  • Intermediate formation: The acid chloride reacts with 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine to form the intermediate compound.

  • Final coupling: The intermediate is then coupled with an appropriate amine to form this compound.

Industrial Production Methods

Industrial-scale production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions:

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

  • Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur under acidic or basic conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

  • Substitution: Reagents like alkyl halides or acyl halides are used in substitution reactions, often under reflux conditions with a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential antitumor and antiviral activities. Research indicates that derivatives of related structures exhibit significant biological properties, including the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies on triazolo-pyridazine derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the pyrazole and triazole rings can enhance biological activity .

Antitumor Activity

Recent investigations into similar compounds have highlighted their efficacy in inhibiting tumor growth. For example, a series of triazolo-thiadiazine derivatives demonstrated significant antitumor activity through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiophene and pyrazole rings can modulate their potency against tumor cells .

Antiviral Activity

In addition to antitumor properties, compounds with similar frameworks have been tested for antiviral effects. The mechanism often involves interference with viral replication processes. Notably, certain pyrazole derivatives were found to exhibit activity against coronaviruses and other viral pathogens, indicating a broad spectrum of antiviral potential .

Material Science Applications

Beyond biological applications, the compound's unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials . Thiophene derivatives are known for their excellent charge transport properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

Organic Electronics

The incorporation of 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide into polymer matrices can enhance the performance of electronic devices due to improved charge mobility and stability under operational conditions. Research has shown that modifying the molecular architecture can lead to better efficiency in light absorption and electron transport .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Characterization : A study synthesized novel triazolo-thiadiazine derivatives and evaluated their biological activities. The results indicated that structural modifications significantly influenced their efficacy against tumor cells .
  • Biological Activity Assessment : Another research effort focused on assessing antiviral activities of pyrazole derivatives against various viral strains. The findings suggested that specific functional groups are critical for enhancing antiviral efficacy .

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide involves interactions with specific molecular targets and pathways:

Molecular Targets

  • Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

  • Receptors: It can bind to specific receptors on cell surfaces, triggering signaling pathways that influence cellular functions.

Pathways Involved

  • Signal Transduction: The compound can modulate signal transduction pathways, affecting how cells respond to external stimuli.

  • Metabolic Pathways: It can influence metabolic pathways by interacting with key enzymes, altering the production and utilization of metabolic intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen- and sulfur-containing heterocycles. Below is a comparative analysis with key analogs, focusing on structural motifs, physicochemical properties, and inferred pharmacological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Calculated logP Solubility (µg/mL) Potential Target
1,3,5-Trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine Thiophen-3-yl, trimethylpyrazole carboxamide ~438.5 3.2 ~15 (PBS, pH 7.4) Kinases (hypothetical)
Compound 4i [] Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazole, phenyl ~634.6 4.1 ~8 (DMSO) Anticancer agents
Compound 4j [] Pyrimidin-2-thione Coumarin-3-yl, dihydrotetrazole, phenyl ~650.6 4.3 ~5 (DMSO) Antimicrobial/antioxidant

Key Observations:

Structural Differences: The target compound’s triazolopyridazine core is distinct from the pyrimidinone/pyrimidinthione cores in Compounds 4i and 4j. This difference impacts electronic properties: triazolopyridazine is more electron-deficient, favoring interactions with ATP-binding pockets in kinases. Substituent Effects: The thiophen-3-yl group in the target compound may enhance membrane permeability compared to the coumarin-3-yl groups in 4i/4j, which are bulkier and more polar due to fused benzopyrone rings .

Physicochemical Properties: The target compound exhibits moderate lipophilicity (logP ~3.2), lower than 4i/4j (logP >4), likely due to its carboxamide group and smaller sulfur substituent.

Pharmacological Implications: Compounds 4i and 4j, with coumarin and pyrimidinone/thione motifs, are associated with anticancer and antioxidant activities in preliminary studies . However, experimental validation is lacking.

Biological Activity

1,3,5-Trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 1904307-38-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N7OSC_{17}H_{17}N_{7}OS, with a molecular weight of 367.4 g/mol. Its structure features a pyrazole ring linked to a thiophene and a triazole moiety, which are known for their diverse biological activities.

Antiproliferative Activity

Recent studies have shown that compounds containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo-pyrimidine have demonstrated IC50 values in the low micromolar range against lung cancer cell lines such as H1650 and A549 . Although specific data on the target compound is limited, its structural analogs suggest potential for similar activity.

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with specific receptors. The presence of thiophene and pyrazole rings allows for π-π stacking interactions and hydrogen bonding with target biomolecules, potentially influencing pathways related to cell proliferation and apoptosis.

Case Studies

  • Antiviral Activity : A study on N-Heterocycles indicated that compounds with similar structures showed promising antiviral properties by inhibiting viral replication through interference with viral proteins . This suggests that our compound may also exhibit antiviral activity.
  • Antimicrobial Activity : Research on related thiophene derivatives has demonstrated antimicrobial properties against various pathogens. For example, certain thiadiazole compounds showed effective inhibition against Staphylococcus aureus and Candida albicans . Given the presence of thiophene in our compound, it may share similar antimicrobial efficacy.

Data Tables

Activity Type IC50 Values Cell Lines Tested Reference
Antiproliferative1.91 - 3.28 μMH1650, A549
AntiviralNot specifiedVarious
AntimicrobialMIC = 15.62 μg/mLStaphylococcus aureus

Q & A

Q. What advanced analytical techniques are critical for detecting impurities in scaled-up synthesis?

  • Methodological Answer : Implement HPLC-MS/MS or UPLC-PDA for trace impurity profiling. Use 2D-NMR (e.g., HSQC, HMBC) to characterize regioisomeric byproducts. For chiral impurities, employ chiral stationary phase chromatography or circular dichroism .

Notes

  • Methodological Rigor : Emphasis on integrating computational and experimental workflows (e.g., ICReDD’s feedback-loop approach ).
  • Advanced Techniques : Highlighted emerging tools like CRISPR validation and nanoparticle delivery .

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